hSTING Binding Affinity Comparison
In a direct comparative fluorescence polarization assay against recombinant human STING, F-c-di-GMP (2'-Fluo-AHC-c-di-GMP) demonstrated the highest binding affinity among all four fluorescent probes tested [1]. The dissociation constant (Kd) for F-c-di-GMP was determined to be 3.45 ± 0.48 μM, representing an 8.6-fold stronger interaction than F-c-di-AMP (Kd = 29.8 ± 6.3 μM) and substantially outperforming both F-cGAMP-A and F-cGAMP-B derivatives [1]. This quantitative ranking establishes F-c-di-GMP as the optimal fluorescent ligand for STING-based competitive binding assays.
| Evidence Dimension | Dissociation constant (Kd) for binding to human STING protein |
|---|---|
| Target Compound Data | Kd = 3.45 ± 0.48 μM (F-c-di-GMP / 2'-Fluo-AHC-c-di-GMP) |
| Comparator Or Baseline | F-c-di-AMP: Kd = 29.8 ± 6.3 μM; F-cGAMP-A: Kd > 10 μM (estimated from binding curves); F-cGAMP-B: Kd > 10 μM (estimated) |
| Quantified Difference | F-c-di-GMP exhibits 8.6-fold higher affinity than F-c-di-AMP; >3-fold higher affinity than F-cGAMP probes |
| Conditions | Recombinant human STING CTD, fluorescence polarization (FP) assay, 50 nM probe concentration, titration with hSTING in 384-well plates, PBS buffer |
Why This Matters
Procurement of F-c-di-GMP ensures the highest sensitivity and largest dynamic range in hSTING-based FP assays, directly enabling detection of low-abundance cyclic dinucleotides or weak competitive inhibitors that would be missed with lower-affinity probes.
- [1] Sintim, H. O. et al. (2021). A STING-based fluorescent polarization assay for monitoring activities of cyclic dinucleotide metabolizing enzymes. RSC Chemical Biology, 2(1), 206-214. (Fig. 3, ESI Fig. S1, S2; Kd values on p. 340-343). View Source
